Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-2-(4-methylphenyl)-5-oxo-, ethyl ester
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Overview
Description
Ethyl 1-methyl-5-oxo-2-(p-tolyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound with potential applications in various fields of science and industry. This compound features a unique structure that combines an imidazo[1,2-a]pyrimidine core with an ethyl ester group, making it an interesting subject for chemical research and development.
Preparation Methods
The synthesis of Ethyl 1-methyl-5-oxo-2-(p-tolyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of p-toluidine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to ensure cost-effectiveness and sustainability.
Chemical Reactions Analysis
Ethyl 1-methyl-5-oxo-2-(p-tolyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions, using reagents like sodium methoxide or halogens, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 1-methyl-5-oxo-2-(p-tolyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: This compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-5-oxo-2-(p-tolyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 1-methyl-5-oxo-2-(p-tolyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogues and have been studied for their antimetabolite and antitrypanosomal activities.
Triazole-pyrimidine hybrids: These compounds have shown potential as neuroprotective and anti-neuroinflammatory agents.
The uniqueness of Ethyl 1-methyl-5-oxo-2-(p-tolyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate lies in its specific functional groups and the resulting chemical and biological properties, which make it a valuable compound for further research and development.
Properties
CAS No. |
141234-42-6 |
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Molecular Formula |
C17H19N3O3 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
ethyl 1-methyl-2-(4-methylphenyl)-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H19N3O3/c1-4-23-16(22)13-9-18-17-19(3)14(10-20(17)15(13)21)12-7-5-11(2)6-8-12/h5-9,14H,4,10H2,1-3H3 |
InChI Key |
FQFAOXLFAQZEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N(C(CN2C1=O)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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